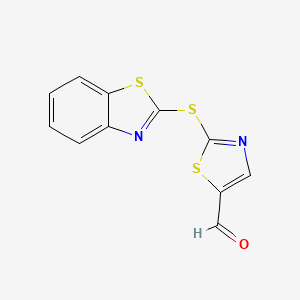

2-(1,3-Benzothiazol-2-ylsulfanyl)-1,3-thiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2OS3/c14-6-7-5-12-10(15-7)17-11-13-8-3-1-2-4-9(8)16-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLYVQPXZHRLPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=NC=C(S3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar benzothiazole derivatives have shown good binding properties with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors and na/h exchanger .

Mode of Action

It can be inferred from related studies that benzothiazole derivatives interact with their targets, leading to changes in the function of these targets .

Biochemical Pathways

tuberculosis, suggesting that they may affect the biochemical pathways of this bacterium .

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties for similar benzothiazole derivatives .

Result of Action

Related benzothiazole derivatives have shown anticonvulsant activity and neurotoxicity .

Action Environment

The synthesis of similar benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Biological Activity

2-(1,3-Benzothiazol-2-ylsulfanyl)-1,3-thiazole-5-carbaldehyde (CAS Number: 1484909) is a compound that belongs to the class of thiazole and benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a benzothiazole moiety linked to a thiazole ring with an aldehyde functional group. The presence of sulfur atoms in its structure is significant for its biological interactions.

Antimicrobial Activity

Benzothiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit potent activity against various bacterial and fungal strains. For instance:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 μg/mL |

| This compound | Escherichia coli | 30 μg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively documented. For example:

- A study reported that derivatives similar to the target compound showed selective cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values ranged from 20 to 50 μM depending on the specific derivative tested .

- Another study highlighted that certain benzothiazole derivatives inhibited the proliferation of tumorigenic cell lines while sparing normal cells, indicating their selective anticancer properties .

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have also been explored. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For instance:

- The compound exhibited a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-induced inflammation models .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : Interactions with specific receptors may lead to altered signaling pathways that contribute to its therapeutic effects.

- Oxidative Stress : Some studies suggest that benzothiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- Frentizole , a UBT derivative used for treating rheumatoid arthritis and systemic lupus erythematosus, demonstrated significant anti-inflammatory effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs) .

- A recent clinical trial involving a benzothiazole derivative showed promising results in reducing tumor size in patients with advanced breast cancer after six months of treatment .

Scientific Research Applications

Applications in Organic Synthesis

- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of more complex molecules. It is utilized in the preparation of various thiazole derivatives, which are crucial in medicinal chemistry and materials science .

- Reactivity with Electrophiles : The aldehyde functional group allows for nucleophilic attack by various reagents, facilitating the formation of diverse derivatives. This reactivity is exploited in the synthesis of novel compounds with potential pharmacological activities .

- Antimicrobial Properties : Research indicates that derivatives of 1,3-benzothiazoles exhibit significant antimicrobial activity. Compounds similar to 2-(1,3-Benzothiazol-2-ylsulfanyl)-1,3-thiazole-5-carbaldehyde have shown effectiveness against a range of bacteria and fungi, making them candidates for further development as antimicrobial agents .

- Anticancer Potential : Studies have highlighted the potential anticancer properties of thiazole derivatives. The ability of these compounds to inhibit tumor growth through various mechanisms has been documented, suggesting that this compound may also possess similar properties .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are implicated in various diseases. This property makes it a valuable lead compound for drug development targeting enzyme-related pathways .

Case Study 1: Synthesis and Biological Evaluation

A study by Padmavathi et al. (2008) synthesized several thiazole derivatives from this compound and evaluated their biological activity against microbial strains. The results showed promising antimicrobial effects, indicating the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anticancer Activity

In another investigation, thiazole derivatives were tested for anticancer activity using various cancer cell lines. The study found that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. This suggests that compounds derived from this compound could be further explored as anticancer agents .

Data Table: Summary of Applications

Chemical Reactions Analysis

Formation of the Benzothiazole Core

The benzothiazole fragment (1,3-benzothiazole) is typically synthesized via condensation reactions:

-

Condensation of 2-aminothiophenol with aldehydes : Catalyzed by NH₄Cl in methanol-water mixtures, this method achieves high yields (e.g., benzothiazole derivatives in 87–95% yields under optimized conditions) .

-

Reaction with acid chlorides : Treatment of 2-mercaptoaniline with acid chlorides (e.g., acetyl chloride) generates benzothiazole derivatives .

Assembly of the Thiazole-5-carbaldehyde Moiety

The thiazole-5-carbaldehyde component may involve:

-

Formylation reactions : Introduce the carbaldehyde group via methods such as the Vilsmeier-Haack reaction or nucleophilic substitution of halides with formamide derivatives.

-

Condensation with mercaptobenzothiazole : Coupling of 2-mercaptobenzothiazole with a thiazole aldehyde under nucleophilic substitution conditions (e.g., base-mediated reactions) forms the sulfanyl bridge.

Key Reaction Steps

A plausible synthesis pathway involves:

-

Benzothiazole formation : Condensation of 2-aminothiophenol with an aldehyde (e.g., benzaldehyde) using NH₄Cl as a catalyst .

-

Thiazole-5-carbaldehyde preparation : Synthesis via formylation of a thiazole derivative or direct condensation with a carbonyl source.

-

Coupling : Reaction of mercaptobenzothiazole with a thiazole aldehyde under conditions enabling nucleophilic substitution (e.g., in ethanol with ZnO nanoparticles as catalysts) .

Condensation Reactions

-

Knoevenagel condensation : Used to form aromatic aldehyde derivatives, as seen in the synthesis of benzothiazole-based anti-tubercular compounds .

-

Thermolysis and decarbonylation : APBTTs (acyl(1,3-benzothiazol-2-yl)ketenes) undergo thermal decomposition to form ketenes, which cyclodimerize to form fused heterocycles .

Coupling and Nucleophilic Substitution

The sulfanyl linkage between benzothiazole and thiazole likely forms via:

-

Mercaptobenzothiazole reacting with a thiazole halide : Substitution of a leaving group (e.g., bromide) on the thiazole ring by the thiolate ion from mercaptobenzothiazole.

Optimization and Reaction Parameters

Characterization and Stability

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The benzothiazolylsulfanyl group in the target compound is bulkier than the methylpiperazinyl or methoxyphenyl substituents in analogs. This likely reduces solubility in polar solvents compared to the methylpiperazinyl derivative .

- Aromaticity : The methoxyphenyl analog retains a planar aromatic system, while the target’s benzothiazole introduces fused aromatic rings, enhancing π-π stacking interactions in coordination polymers .

Physicochemical Properties

Melting Points and Solubility

- The methylpiperazinyl analog exhibits a relatively low melting point (74.5–76.5°C), attributed to its flexible aliphatic side chain and basic nitrogen, which may improve aqueous solubility .

- Solubility trends are inferred from substituent polarity: the methylpiperazinyl derivative is likely more water-soluble, while the target and methoxyphenyl analogs are more lipophilic.

Spectroscopic Data

- IR/NMR : highlights that thiazole derivatives with electron-withdrawing groups (e.g., benzothiazole) exhibit distinct carbonyl stretching frequencies (~1680–1700 cm⁻¹) in IR spectra, compared to electron-donating substituents (~1660–1680 cm⁻¹) .

- UV-Vis : The target’s extended conjugation may result in a red-shifted absorption spectrum relative to simpler analogs.

Aldehyde Reactivity

All three compounds possess a reactive aldehyde group, enabling nucleophilic additions (e.g., condensations to form Schiff bases). However, the electron-withdrawing benzothiazolylsulfanyl group in the target compound may enhance the aldehyde’s electrophilicity, accelerating reactions with amines or hydrazines .

Coordination Chemistry

- Target Compound : Forms a 1D copper(II) coordination polymer via the benzothiazole sulfur, thiazole nitrogen, and aldehyde oxygen, with Cu–N and Cu–O bond lengths of 1.95–2.01 Å and 1.98–2.15 Å, respectively. The structure is stabilized by π-π stacking (interplanar distances ~3.67–3.76 Å) .

- Analogs: No coordination data is reported, but the methylpiperazinyl group’s tertiary nitrogen could act as a weak ligand, while the methoxyphenyl substituent lacks direct metal-binding sites.

Q & A

Synthetic Methodologies and Reaction Optimization

Q: What solvent systems and catalysts are optimal for synthesizing 2-(1,3-benzothiazol-2-ylsulfanyl)-1,3-thiazole-5-carbaldehyde, and how do these choices influence yield and purity? A: Synthesis typically involves nucleophilic substitution or coupling reactions between benzothiazole-thiol derivatives and aldehyde-containing intermediates. For example, solvent-free reductive amination or reactions in absolute alcohol under reflux (4–6 hours) are effective, as seen in analogous benzothiazole-thiazole systems . Catalyst selection (e.g., YbCl₃ for Friedlander annulation) significantly improves yields by facilitating cyclization and reducing side reactions . Optimization requires monitoring via TLC (e.g., Chloroform:Methanol 7:3) and purification using column chromatography .

Structural Characterization Techniques

Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound? A:

- Spectroscopy: IR and NMR (¹H/¹³C) validate functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and aromatic proton environments. For example, ¹H NMR of related compounds shows distinct peaks for thiazole protons (δ 8.2–8.5 ppm) and benzothiazole sulfanyl groups (δ 7.3–7.7 ppm) .

- Crystallography: Single-crystal X-ray diffraction (e.g., SHELX programs) resolves coordination geometries in metal complexes. The compound forms 1D copper(II) polymers with Cu–N/O bond lengths of 1.95–2.02 Å and π–π stacking (3.56–3.76 Å) between benzothiazole rings .

Mechanistic Insights into Coordination Chemistry

Q: How does the compound behave as a ligand in transition metal complexes, and what factors dictate its coordination mode? A: The aldehyde and sulfanyl groups enable tridentate binding (N, S, O donors). In copper(II) complexes, it adopts a distorted square-pyramidal geometry, forming five- and six-membered chelate rings. The ligand’s deprotonated enol form enhances stability, with bond angles (80.7°–99.2°) and Cu–Cu distances (3.564 Å) reflecting steric and electronic effects . Solvent polarity and counterion choice (e.g., Cl⁻ vs. NO₃⁻) further modulate coordination behavior .

Biological Activity Profiling

Q: What methodologies are recommended for evaluating the compound’s potential as an antimicrobial or antitumor agent? A:

- In vitro assays: Use MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis H37Rv or cancer cell lines (e.g., MCF-7). Derivatives of benzothiazole-thiazole hybrids show IC₅₀ values <10 µM in cytotoxicity assays .

- Molecular docking: AutoDock or Schrödinger Suite predicts binding to targets like HIV-1 protease or α-glucosidase. For example, benzothiazole-thiazole carbaldehydes exhibit hydrogen bonding with active-site residues (e.g., Asp25 in HIV-1 protease) .

Data Contradictions in Spectroscopic vs. Crystallographic Results

Q: How should researchers address discrepancies between calculated elemental analysis and experimental data for this compound? A: Discrepancies often arise from incomplete purification or solvent inclusion. For example, if experimental C% is lower than calculated, check for residual solvents (e.g., ethanol or DMF) via ¹H NMR or TGA. Re-crystallization from dichloromethane/hexane mixtures improves purity, as demonstrated in benzothiazole-triazole derivatives .

Computational Modeling for Structure-Activity Relationships (SAR)

Q: Which computational approaches are suitable for predicting the compound’s electronic properties and reactivity? A:

- DFT (Density Functional Theory): B3LYP/6-311G(d,p) calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. For benzothiazole derivatives, HOMO localization on the thiazole ring correlates with nucleophilic reactivity .

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to predict solubility, critical for bioavailability studies .

Stability and Degradation Under Experimental Conditions

Q: How does the compound degrade under prolonged storage or harsh reaction conditions, and how can stability be enhanced? A: The aldehyde group is prone to oxidation, forming carboxylic acid byproducts. Storage at –20°C in amber vials under N₂ atmosphere minimizes degradation. In reactions, avoid strong oxidizers (e.g., KMnO₄) and use stabilizing agents like BHT (butylated hydroxytoluene) .

Advanced Applications in Materials Science

Q: What strategies exploit this compound’s π-conjugated system for designing functional materials? A: Its extended π-system enables applications in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.